molecular formula C21H28F3N3O6 B612798 Tfa-VAL-TYR-VAL-OH CAS No. 64577-63-5

Tfa-VAL-TYR-VAL-OH

Cat. No.: B612798
CAS No.: 64577-63-5
M. Wt: 475.46
Attention: For research use only. Not for human or veterinary use.
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Description

Tfa-VAL-TYR-VAL-OH: , also known as trifluoroacetyl tripeptide-2, is a synthetic tripeptide composed of valine, tyrosine, and valine residues. This compound is known for its applications in cosmetic and pharmaceutical industries due to its anti-aging properties. It is derived from an elastase inhibitor and is used to improve skin firmness, elasticity, and reduce wrinkles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tfa-VAL-TYR-VAL-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (valine) to a solid resin. Subsequent amino acids (tyrosine and valine) are added sequentially through coupling reactions. The trifluoroacetyl group is introduced to the N-terminus of the peptide to form the final product. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) with a trifluoroacetic acid (TFA) gradient .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The purification and quality control steps are critical to ensure the removal of residual TFA and other impurities .

Chemical Reactions Analysis

Types of Reactions: Tfa-VAL-TYR-VAL-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tfa-VAL-TYR-VAL-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tfa-VAL-TYR-VAL-OH involves several pathways:

    Regulation of Progerin Production: It protects the nuclear lamina, prolongs cell life, and delays cell senescence.

    Increase in Longevity Protein: Stimulates the production of longevity proteins.

    Increase in Collagen: Restores collagen to youthful levels.

    Inhibition of Elastase Activity: Reduces elastin degradation, promoting firmer and more elastic skin

Comparison with Similar Compounds

  • Glycyl-glycyl-L-valine
  • H-TYR-GLY-OH
  • H-PHE-VAL-OH
  • H-TYR-ALA-OH
  • GLY-TYR-ALA

Comparison: Tfa-VAL-TYR-VAL-OH is unique due to its trifluoroacetyl group, which enhances its stability and bioactivity. Unlike other similar peptides, it specifically targets progerin production and elastase activity, making it particularly effective in anti-aging applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28F3N3O6/c1-10(2)15(27-20(33)21(22,23)24)18(30)25-14(9-12-5-7-13(28)8-6-12)17(29)26-16(11(3)4)19(31)32/h5-8,10-11,14-16,28H,9H2,1-4H3,(H,25,30)(H,26,29)(H,27,33)(H,31,32)/t14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVSLMGBKQKUAV-JYJNAYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64577-63-5
Record name Trifluoroacetyl tripeptide-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064577635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIFLUOROACETYL TRIPEPTIDE-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6WT9V3SGO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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